Ampkinone
Description
Contextualization of AMP-Activated Protein Kinase (AMPK) in Cellular Regulation
Role of AMPK as a Central Energy Sensor
AMP-activated protein kinase (AMPK) functions as a critical sensor of cellular energy status across nearly all eukaryotic cells nih.govnih.govfrontiersin.org. It is a highly conserved serine/threonine kinase that plays a central role in maintaining energy homeostasis nih.gove-enm.org. AMPK is typically activated when cellular energy levels are low, often indicated by an increase in the AMP:ATP and ADP:ATP ratios nih.govnih.govfrontiersin.orge-enm.org. This activation triggers adaptive responses to restore energy balance nih.gov.
Significance of AMPK Modulation in Biological Systems
The ability of AMPK to reprogram metabolism makes it a significant target for investigation in various biological contexts nih.gov. Once activated, AMPK promotes catabolic pathways that generate ATP, such as glucose uptake, glycolysis, and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, including cell growth, division, and lipid and protein synthesis nih.govacs.org. AMPK's influence extends beyond cellular energy balance, impacting processes like mitochondrial biogenesis and disposal, autophagy, cell polarity, and cell growth and proliferation nih.gov. In higher eukaryotes, AMPK also coordinates growth and metabolism at the tissue and whole-body levels nih.gov. Dysregulation of AMPK signaling has been implicated in numerous health conditions, including metabolic disorders, neurodegenerative diseases, and cancer, highlighting the significance of modulating AMPK activity for potential therapeutic strategies nih.govacs.orgaacrjournals.orgbiologists.comnih.gov.
Historical Perspective of Ampkinone (B560074) Discovery and Initial Characterization
Origins from Diversity-Oriented Synthesis Libraries
This compound was identified as a novel small molecule derived from a library constructed through diversity-oriented synthesis (DOS) apexbt.comglpbio.comresearchgate.netacs.orgnih.gov. Diversity-oriented synthesis is a strategy used in chemical biology and drug discovery to generate collections of small molecules with diverse structures researchgate.net. The identification of this compound from such a library suggests it was discovered through screening for compounds that modulate specific biological targets, in this case, AMPK.
Early Identification as an Indirect AMPK Activator
Early characterization studies identified this compound as an indirect activator of AMPK apexbt.comglpbio.comresearchgate.netacs.orgnih.govmedchemexpress.com. Unlike direct activators that bind directly to the AMPK complex, indirect activators influence upstream pathways or components that subsequently lead to AMPK activation. Research demonstrated that this compound was able to stimulate the phosphorylation of AMPK, a key step in its activation, in various cell lines apexbt.comglpbio.comresearchgate.netacs.orgnih.govmedchemexpress.com. Notably, this activation mediated by this compound was found to require the activity of Liver Kinase B1 (LKB1), an important upstream kinase known to phosphorylate and activate AMPK apexbt.comglpbio.comresearchgate.netacs.orgnih.govmedchemexpress.comnih.gov. This indicated that this compound's mechanism of action involves the LKB1-mediated pathway.
Scope and Research Questions Pertaining to this compound Investigation
Research pertaining to this compound primarily focuses on understanding its mechanism as an indirect AMPK activator and its effects on cellular and systemic metabolism. Key research questions revolve around elucidating the precise molecular target(s) through which this compound exerts its LKB1-dependent activation of AMPK. Investigations also explore the downstream effects of this compound-mediated AMPK activation on various metabolic processes, such as glucose uptake and lipid metabolism, in different cell types and model systems. The initial studies identifying this compound have provided a foundation for further research into its potential as a probe for studying AMPK-related pathways and its broader biological implications.
Delineation of this compound's Specific Mechanisms of Action
This compound functions as an indirect activator of AMPK researchgate.netacs.orgapexbt.comnih.govacs.org. Studies have demonstrated that this compound stimulates the phosphorylation of AMPK, specifically at the Thr-172 residue on the α subunit researchgate.netresearchgate.netspandidos-publications.com. Phosphorylation at this site is essential for AMPK activity spandidos-publications.comnih.gov. This activation mechanism has been observed in various cell lines researchgate.netacs.orgapexbt.comnih.govacs.org.
Crucially, the activation of AMPK by this compound has been shown to require the activity of Liver Kinase B1 (LKB1) researchgate.netacs.orgapexbt.comnih.govresearchgate.net. LKB1 is a well-established upstream kinase that phosphorylates and activates AMPK nih.govspandidos-publications.comnih.gov. While this compound-mediated AMPK phosphorylation is primarily dependent on LKB1, some evidence suggests a slight stimulation of AMPK activation by CaMKK (calmodulin-dependent kinase kinase) upon this compound treatment, although the precise molecular mechanism involving CaMKK requires further elucidation researchgate.net.
The activation of AMPK by this compound leads to the phosphorylation of its downstream targets, such as Acetyl-CoA Carboxylase (ACC) researchgate.netresearchgate.net. ACC is a key enzyme involved in fatty acid synthesis, and its phosphorylation by AMPK inhibits its activity, thereby reducing lipogenesis acs.orgnih.govresearchgate.net.
In cellular models, this compound-mediated AMPK activation has been shown to increase glucose uptake in muscle cells researchgate.netacs.orgapexbt.comnih.govacs.org. This effect is consistent with the known role of AMPK in stimulating glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface researchgate.net.
Exploration of this compound's Biological Impacts in Non-Human Models
Research utilizing non-human models, particularly diet-induced obese (DIO) mice, has provided insights into the biological impacts of this compound researchgate.netacs.orgapexbt.comnih.govacs.orgnih.gov. In these models, this compound treatment has demonstrated significant effects on metabolic parameters.
This compound treatment in DIO mice resulted in the upregulation of AMPK activity in both the liver and muscle tissues acs.org. This activation was associated with enhanced insulin (B600854) sensitivity acs.orgnih.gov. Furthermore, histological analysis indicated that this compound treatment accelerated the consumption of lipids through increased oxidation in the liver and adipose tissues acs.org. This is consistent with the role of AMPK in promoting fatty acid oxidation nih.govnih.gov.
The effects observed in DIO mice suggest that this compound has potential as a therapeutic agent for conditions characterized by metabolic dysfunction, such as obesity and type 2 diabetes researchgate.netacs.orgnih.govacs.org.
Another non-human model where this compound's effects on glucose metabolism have been investigated is the zebrafish (Danio rerio) larvae mdpi.comacs.orgrsc.org. Zebrafish larvae are increasingly used as a vertebrate model in preclinical studies, including those related to diabetes mdpi.com. Studies using glucose detection probes in zebrafish larvae have shown that this compound treatment can enhance glucose uptake acs.orgrsc.org. This was evidenced by increased fluorescence intensity of the glucose probes in this compound-treated larvae compared to controls, indicating higher intracellular glucose levels acs.org. This finding aligns with the observed effect of this compound on glucose uptake in muscle cells and further supports its role as an AMPK activator influencing glucose metabolism researchgate.netacs.orgapexbt.comnih.govacs.orgrsc.org.
The following table summarizes some key findings from studies involving this compound in non-human models:
| Model Organism | Condition Studied | Key Observed Effects |
| Diet-Induced Obese Mice | Obesity, Metabolic Dysfunction | Reduced body weight and fat mass, improved glucose tolerance and insulin sensitivity, increased lipid oxidation in liver and adipose tissue. researchgate.netacs.orgapexbt.comnih.govacs.orgnih.gov |
| Zebrafish Larvae | Glucose Metabolism | Enhanced glucose uptake. acs.orgrsc.org |
These preclinical studies in non-human models provide valuable data regarding the biological activities of this compound, particularly its impact on glucose and lipid metabolism via AMPK activation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRCHDIWBKOMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications for Research Applications
Advanced Synthetic Routes to Ampkinone (B560074) and its Analogues
The synthesis of this compound and its related analogs leverages modern organic synthesis techniques to build the core benzopyran scaffold and introduce a variety of functional groups. These routes are designed for flexibility, allowing for the creation of libraries of compounds for screening and research purposes.
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally complex and diverse small molecules, which is particularly well-suited for exploring the chemical space around the this compound scaffold. nih.gov The core of this approach for this compound involves the construction of the benzopyran ring system, a privileged structure in medicinal chemistry. nih.govresearchgate.net
One common strategy begins with readily available substituted ortho-hydroxyacetophenones, which can be reacted with various ketones or aldehydes to form key intermediates. researchgate.net For instance, s-cis-enones embedded within a benzopyran skeleton have been identified as versatile key intermediates. These intermediates can then undergo a series of divergent reactions to generate a library of heterocycles fused with the benzopyran substructure. nih.gov This allows for the systematic variation of stereochemistry, ring structure, and functional group appendages, leading to a wide range of this compound analogs. The goal of DOS is not just to create many compounds, but to maximize skeletal diversity, ensuring that the resulting library covers a broad area of chemical space. researchgate.net
While DOS focuses on diversity, the practical synthesis of specific this compound analogs for in-depth study requires optimization of reaction pathways to maximize yield and purity. azom.com For research-scale synthesis, where material availability can be limited, efficiency is key. Optimization involves a deep understanding of reaction kinetics, including factors like temperature, pressure, and reactant concentrations. azom.com
Key strategies for optimizing this compound synthesis include:
Catalyst Screening: Identifying the most effective catalyst for key bond-forming reactions, such as palladium-catalyzed cross-couplings to introduce aryl or vinyl groups.
Solvent Selection: Choosing a solvent system that maximizes reactant solubility and reaction rate while minimizing side reactions.
Purification Methods: Developing efficient purification protocols, such as flash chromatography or crystallization, to isolate the target compound with high purity. azom.com
Protecting Group Strategy: Employing and removing protecting groups at appropriate stages to prevent unwanted reactions on sensitive functional groups.
The goal of optimization is to develop a reliable and scalable process that consistently produces high-quality this compound for biological testing and other research applications.
Derivatization Strategies for Investigating Structure-Activity Relationships (SAR)
Understanding the relationship between the structure of this compound and its biological activity is a central goal of medicinal chemistry research. This is achieved through the systematic synthesis and evaluation of derivatives, a process known as structure-activity relationship (SAR) studies. nih.govnih.gov
Rational design involves modifying the this compound structure in a targeted way to probe its interactions with biological systems. uci.edu This can involve altering specific functional groups to understand their role in binding to a target protein or eliciting a cellular response. For example, if this compound is hypothesized to bind to a specific enzyme, derivatives can be designed to interact with key amino acid residues in the active site. mdpi.com
The design of these derivatives is often guided by computational modeling and an understanding of the target's structure. By systematically modifying parts of the this compound molecule, researchers can build a detailed map of its pharmacophore—the essential features required for activity. researchgate.net
Table 1: Hypothetical SAR Data for this compound Derivatives
| Derivative | Modification | Relative Potency |
| This compound | Parent Compound | 1x |
| Derivative A | Removal of hydroxyl group | 0.1x |
| Derivative B | Addition of a methyl group | 5x |
| Derivative C | Replacement of phenyl ring with pyridine | 0.5x |
| Derivative D | Introduction of a fluorine atom | 10x |
This table illustrates how systematic modifications to the this compound structure can lead to changes in biological potency, providing insights into the SAR.
To understand where this compound acts within a cell, derivatives can be synthesized that include a reporter tag. These tags are molecules that can be easily detected, allowing for the visualization of the compound's distribution. Common reporter tags include:
Fluorescent Dyes: Molecules like fluorescein (B123965) or rhodamine can be attached to this compound, allowing its location to be tracked using fluorescence microscopy.
Biotin (B1667282): This small molecule binds with extremely high affinity to avidin (B1170675) and streptavidin, which can be linked to a fluorescent probe or an enzyme for detection. The synthesis of a biotinylated probe typically involves creating a derivative of the parent molecule with a linker arm that can be attached to biotin. nih.gov
Photoaffinity Labels: These groups can be activated by light to form a covalent bond with nearby molecules, allowing for the identification of binding partners.
The synthesis of these tagged derivatives requires careful planning to ensure that the tag does not interfere with the biological activity of this compound.
Molecular and Cellular Mechanisms of Ampkinone Action
Ampkinone's Influence on Cellular Metabolic Pathways
Regulation of Glucose Uptake Mechanisms in Muscle Cells
This compound (B560074) has been shown to stimulate glucose uptake in muscle cells. researchgate.net This effect is primarily mediated through the activation of AMPK, which in turn enhances the translocation of glucose transporters to the cell surface, thereby facilitating the entry of glucose into the cells. researchgate.netmedchemexpress.com Research in C2C12 myocytes, a mouse muscle cell line, demonstrated that this compound significantly increased glucose uptake. researchgate.net This stimulation of glucose uptake is a key aspect of its potential effects on glucose metabolism.
The activation of AMPK by compounds like this compound is well-established to increase the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane in skeletal muscle cells. researchgate.netmedchemexpress.com GLUT4 is the principal glucose transporter in muscle and fat cells, and its movement to the cell surface is a critical step in glucose uptake. dbaitalia.it Studies have indicated that the mechanism of this compound-mediated glucose uptake is distinct from the insulin-signaling pathway. researchgate.net For instance, the stimulatory effect of this compound on glucose uptake in C2C12 myocytes was negated by an AMPK inhibitor (compound C), but not by a PI3K inhibitor (wortmannin), which is involved in the insulin (B600854) signaling pathway. researchgate.net Furthermore, treatment with this compound did not lead to the phosphorylation of Akt, a key component of the insulin signaling cascade. researchgate.net
| Condition | Effect on Glucose Uptake | Mediator | Reference |
|---|---|---|---|
| This compound Treatment | Strongly Increased | AMPK | researchgate.net |
| This compound + AMPK Inhibitor | Effect Eliminated | - | researchgate.net |
| This compound + PI3K Inhibitor | No Change in Effect | - | researchgate.net |
Impact on Lipid Metabolism Regulation via AMPK Targets (e.g., ACC1, HMGR)
This compound influences lipid metabolism by activating AMPK, which in turn phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis. nih.govnih.gov The primary targets include acetyl-CoA carboxylase 1 (ACC1) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov ACC1 is the rate-limiting enzyme in fatty acid synthesis, and its inhibition by AMPK leads to a decrease in the production of malonyl-CoA, which in turn reduces fatty acid synthesis and promotes fatty acid oxidation. nih.govsemanticscholar.org HMGR is the rate-limiting enzyme in cholesterol synthesis, and its inactivation by AMPK contributes to lower cholesterol levels. nih.gov
In vitro studies have demonstrated that this compound treatment leads to the phosphorylation of the ACC substrate. nih.gov Consistent with these findings, in vivo studies in diet-induced obese mice showed that administration of this compound increased the phosphorylation of both AMPK (pAMPK) and ACC (pACC) in liver cells. nih.gov
| Enzyme | Function | Effect of this compound-activated AMPK | Reference |
|---|---|---|---|
| ACC1 (Acetyl-CoA Carboxylase 1) | Rate-limiting step in fatty acid synthesis | Phosphorylation and Inactivation | nih.govnih.gov |
| HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) | Rate-limiting step in cholesterol synthesis | Inactivation | nih.gov |
Modulation of Mitochondrial Biogenesis and Function
The activation of AMPK by agents such as this compound has been linked to the promotion of mitochondrial biogenesis, the process of generating new mitochondria. mdpi.com A key player in this process is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which is considered a master regulator of mitochondrial biogenesis. nih.govmdpi.com AMPK activation can lead to an increase in the expression and activity of PGC-1α, thereby stimulating the production of new mitochondria and enhancing cellular energy expenditure. nih.govnih.gov The activation of AMPK through various compounds, including this compound, has been associated with the promotion of mitochondrial biogenesis. mdpi.com
Signal Transduction Cascade Interplay with this compound
The signaling pathways initiated by this compound through AMPK activation interact with other crucial cellular signaling networks, notably the insulin signaling pathway and pathways that govern cellular energy homeostasis.
Cross-talk with Insulin Signaling Pathways
As previously mentioned, the mechanism by which this compound stimulates glucose uptake appears to be independent of the classical insulin signaling pathway. researchgate.net Research has shown that this compound's effects on glucose transport are not mediated by the PI3K/Akt pathway, a central component of insulin signaling. researchgate.net This suggests that this compound could potentially enhance glucose uptake in states of insulin resistance, where the insulin signaling pathway is impaired. In a study on diet-induced obese mice, this compound administration was found to improve insulin sensitivity. nih.gov
Interaction with Pathways Governing Cellular Energy Homeostasis (e.g., mTOR, SIRT1)
AMPK acts as a central energy sensor, and its activation by this compound has significant implications for other energy-regulating pathways. One of the key pathways inhibited by AMPK is the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov The mTOR pathway is a major regulator of cell growth and proliferation and is active under energy-replete conditions. AMPK activation inhibits mTOR, thereby halting energy-consuming processes like protein synthesis when cellular energy is low. nih.govresearchgate.net
There is also a significant interplay between AMPK and sirtuin 1 (SIRT1), another important sensor of cellular energy status. nih.gov The activation of AMPK can increase the levels of NAD+, which in turn activates SIRT1. researchgate.net SIRT1 can then deacetylate and activate PGC-1α, further promoting mitochondrial biogenesis. nih.gov This AMPK-SIRT1-PGC-1α signaling axis is a critical pathway for enhancing mitochondrial function and energy expenditure. nih.gov The use of this compound as an AMPK activator in research settings suggests its role in modulating these interconnected pathways. spandidos-publications.com
Cellular Process Modulation by this compound in Research Models
This compound is recognized as an indirect activator of AMPK, meaning it does not interact directly with the AMPK enzyme. Instead, its mechanism of action is dependent on the presence and activity of the upstream kinase LKB1. This foundational understanding, derived from initial studies, provides a framework for hypothesizing its effects on various cellular processes, although specific experimental data on this compound's direct influence in many of these areas is not yet widely published.
Effects on Cell Growth and Proliferation in Cell Lines
The broader family of AMPK activators is known to generally suppress cell growth and proliferation. This effect is a cornerstone of AMPK's role as a cellular energy sensor, halting anabolic processes like cell division when energy is scarce. However, specific studies detailing the effects of this compound across a range of cell lines are not extensively available in the current body of scientific literature. Research has primarily centered on its metabolic effects, such as enhancing glucose uptake in muscle cells, rather than its direct anti-proliferative properties.
Interactive Data Table: General Effects of AMPK Activation on Cell Proliferation (Hypothetical for this compound)
| Cell Line | General Effect of AMPK Activation | Specific Data on this compound |
| Various Cancer Cell Lines | Inhibition of proliferation, cell cycle arrest | Not available in published research |
| Muscle Cells | Increased glucose uptake | Documented |
Regulation of Autophagy and Apoptosis Pathways
AMPK is a central regulator of cellular cleaning and programmed cell death processes, known as autophagy and apoptosis, respectively. It can initiate autophagy to recycle cellular components during times of stress and can also influence apoptotic pathways. The precise mechanisms by which this compound might modulate these intricate pathways have not been a primary focus of the research conducted to date. While it is plausible that by activating AMPK, this compound could influence these processes, direct experimental evidence and detailed pathway analysis specific to this compound are not yet available.
Subcellular Localization and Trafficking of this compound and its Targets
The location of a molecule within a cell is critical to its function. There is currently no published research that specifically investigates the subcellular localization of this compound itself or how it may influence the trafficking and localization of its primary target, AMPK. Understanding where this compound acts within the cell and whether it alters the location of AMPK would provide significant insights into its mechanism of action.
Preclinical in Vitro and in Vivo Non Human Investigations of Ampkinone
In Vitro Cellular Model Systems for Ampkinone (B560074) Research
In vitro studies have been fundamental in elucidating the cellular mechanism of action of this compound. These investigations have primarily utilized established cell lines to understand its effects on AMPK signaling and downstream metabolic pathways.
This compound has been shown to stimulate the phosphorylation and activation of AMPK across multiple cell lines derived from key metabolic tissues, including muscle, liver, and adipose tissue. In L6 muscle cells, this compound demonstrated a potent ability to induce the phosphorylation of AMPK at Threonine-172 and its downstream target, acetyl-CoA carboxylase (ACC) at Serine-79, with an estimated EC50 of 4.3 µM. This activation of the AMPK signaling cascade was also observed in C2C12 myocytes, HepG2 human hepatoma cells, and 3T3-L1 preadipocytes.
The activation of AMPK by this compound is indirect and dependent on the upstream kinase LKB1. Studies have shown that this compound does not directly activate purified AMPK in a cell-free system. A significant functional consequence of AMPK activation by this compound in muscle cells is the enhancement of glucose uptake.
Table 1: Effects of this compound in Various Cell Lines
| Cell Line | Cell Type | Key Findings | Reference |
|---|---|---|---|
| L6 | Skeletal Muscle | Stimulated phosphorylation of AMPK and ACC (EC50 = 4.3 µM). | |
| C2C12 | Myocytes | Increased glucose uptake. | |
| HepG2 | Hepatoma (Liver) | Stimulated phosphorylation and activity of AMPK. | |
| 3T3-L1 | Preadipocytes | Induced phosphorylation of AMPK. |
The current body of research on this compound predominantly features studies using established and immortalized cell lines. Information regarding its effects on primary cell cultures isolated directly from specific organ systems is not extensively documented in publicly available scientific literature. While cell lines offer consistency and ease of use, primary cells can provide a more physiologically relevant model. Future investigations utilizing primary hepatocytes, myocytes, or adipocytes could offer deeper insights into the tissue-specific responses to this compound.
The application of this compound in advanced 3D cell culture and organoid models represents an emerging area of research. As of now, detailed studies documenting the effects of this compound in these complex biological systems, which more closely mimic the in vivo microenvironment, are not widely available. The use of organoids derived from tissues such as the liver or pancreas could provide a more comprehensive understanding of the compound's integrated physiological effects and its potential for therapeutic applications. This remains a significant avenue for future investigations into the biological activity of this compound.
In Vivo Non-Human Animal Models for Efficacy and Mechanistic Studies
To assess the systemic effects of this compound, researchers have employed non-human animal models, which are crucial for evaluating efficacy in a whole-organism context.
Rodent models, particularly diet-induced obese (DIO) mice, have been the primary in vivo system for investigating the antidiabetic and antiobesity effects of this compound. DIO mice, which are fed a high-fat diet for an extended period, develop metabolic abnormalities such as obesity, insulin (B600854) resistance, and hyperglycemia, closely mimicking aspects of human metabolic syndrome. In these models, administration of this compound led to the increased phosphorylation of AMPK and ACC in both the liver and muscle, confirming its target engagement in vivo.
Furthermore, this compound treatment effectively improved glucose homeostasis. Treated DIO mice exhibited enhanced insulin sensitivity and glucose tolerance. This was accompanied by a reduction in both serum insulin and blood glucose levels. Histological analysis of the liver and adipose tissues from treated mice confirmed a reduction in lipid accumulation. Additionally, treatment was associated with lower levels of cholesterol and nonesterified fatty acids.
Table 2: Metabolic Effects of this compound in Diet-Induced Obese (DIO) Mice
| Metabolic Parameter | Observed Effect | Reference |
|---|---|---|
| Total Body Weight | Significantly reduced | |
| Overall Fat Mass | Significantly reduced | |
| Food Intake | No significant change | |
| Blood Glucose Levels | Reduced | |
| Serum Insulin Levels | Reduced | |
| Insulin Sensitivity | Improved | |
| Glucose Tolerance | Improved | |
| Lipid Accumulation (Liver & Adipose) | Reduced | |
| Cholesterol & Nonesterified Fatty Acids | Lowered |
Rodent Models (e.g., Diet-Induced Obesity Mice, Diabetic Models)
Histological and Molecular Examination of Tissue Responses
In preclinical studies involving diet-induced obese (DIO) mice, administration of this compound has been shown to induce significant metabolic improvements. Histological examinations of tissues from these animals revealed that this compound treatment effectively ameliorates metabolic abnormalities. nih.gov Specifically, the compound was observed to accelerate the consumption of lipids in both the liver and adipose tissues, suggesting an increase in fatty acid oxidation. This is consistent with the known role of AMPK in promoting catabolic pathways to generate ATP.
While histological data points to macroscopic changes in tissue composition, detailed molecular examinations of the tissue responses to this compound are not extensively documented in publicly available research. It is known that this compound treatment leads to the phosphorylation and activation of AMPK in various cell lines, which in turn is expected to modulate the expression and activity of numerous downstream targets involved in glucose and lipid metabolism. nih.gov However, specific data on changes in gene expression or protein levels of key metabolic regulators in tissues following this compound treatment are not yet fully elucidated.
Exploration of Other Relevant Animal Models (e.g., Zebrafish, D. melanogaster)
To date, there are no published studies that have investigated the effects of this compound in alternative animal models such as the zebrafish (Danio rerio) or the fruit fly (Drosophila melanogaster). These models are often utilized in metabolic research due to their genetic tractability and conserved metabolic pathways. nih.govnih.govresearchgate.netnih.govnih.govmdpi.com Research using these organisms could provide valuable insights into the developmental and physiological effects of this compound and further delineate its mechanism of action.
Pharmacodynamic Studies in Non-Human Systems
The pharmacodynamics of this compound are centered on its ability to indirectly activate AMPK. This activation is crucial for its observed therapeutic effects in preclinical models of metabolic disease.
Temporal and Dose-Dependent Activation of AMPK Signaling
Studies have demonstrated that this compound stimulates the phosphorylation of AMPK in various cell lines. nih.gov However, specific details regarding the time course and dose-response relationship of this compound-mediated AMPK activation are not extensively characterized in the available literature. For other AMPK activators, such as AICAR, the phosphorylation of AMPK can be detected within minutes of treatment and can be sustained for several hours. nih.gov It is plausible that this compound exhibits a similar temporal profile, though further investigation is required to establish a definitive timeline.
Similarly, the dose at which this compound elicits maximal AMPK activation has not been publicly defined. Dose-response studies are critical for determining the therapeutic window and understanding the potency of the compound.
Analysis of Downstream Biochemical Marker Changes in Tissues
The activation of AMPK by this compound is expected to lead to a cascade of downstream signaling events. One of the most well-established downstream targets of AMPK is Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov this compound treatment has been shown to negatively regulate the activity of ACC. This is consistent with the general mechanism of AMPK, which phosphorylates and inactivates ACC, thereby inhibiting lipogenesis and promoting fatty acid oxidation.
In diet-induced obese mice, this compound administration led to an up-regulation of AMPK activity in the liver and muscle. This was associated with enhanced insulin sensitivity and a reduction in serum insulin and glucose levels. These findings suggest that this compound influences key biochemical markers of glucose and lipid metabolism in a manner consistent with AMPK activation.
| Tissue | Downstream Effect of this compound | Biochemical Marker | Expected Change |
| Liver | Increased AMPK activity, Accelerated lipid consumption | p-AMPK, p-ACC | Increase, Increase |
| Muscle | Increased AMPK activity, Enhanced glucose uptake | p-AMPK, GLUT4 translocation | Increase, Increase |
| Adipose Tissue | Accelerated lipid consumption | p-AMPK, Hormone-sensitive lipase | Increase, Phosphorylation state change |
Note: The expected changes in biochemical markers are based on the known downstream effects of AMPK activation and the reported effects of this compound. Specific quantitative data for this compound is limited.
Comparative Studies of this compound with Known AMPK Activators in Research
To fully understand the therapeutic potential of this compound, it is important to compare its activity with other well-characterized AMPK activators.
Distinctive Profiles of AMPK Modulation
This compound is classified as an indirect AMPK activator, a category that also includes the widely used anti-diabetic drug, metformin. nih.govnih.gov Indirect activators typically work by increasing the cellular AMP:ATP ratio, which then leads to the activation of AMPK via LKB1. nih.govnih.govembopress.org This contrasts with direct AMPK activators, such as A-769662, which bind directly to the AMPK complex to cause a conformational change that enhances its activity. nih.govnih.govmedchemexpress.com
The distinctive profile of this compound's AMPK modulation likely lies in its specific upstream mechanism of action, which, while LKB1-dependent, may differ from that of metformin. Metformin is known to inhibit complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production. nih.gov The precise molecular target through which this compound perturbs cellular energy status remains to be elucidated.
A comparative analysis of the global changes in gene expression and metabolite profiles induced by this compound versus other AMPK activators would be invaluable in defining its unique pharmacological signature. Such studies could reveal whether this compound has off-target effects or if it preferentially activates specific AMPK isoforms, leading to a distinct therapeutic profile. However, at present, direct comparative studies detailing a distinctive profile of AMPK modulation by this compound are not available in the scientific literature.
Synergistic or Antagonistic Interactions with Other Research Compounds
The exploration of a novel compound's therapeutic potential is often extended to its efficacy in combination with other agents. Preclinical research into the interactions of this compound with other research compounds has been a focal point of in vitro and in vivo studies. These investigations aim to identify synergistic relationships, where the combined effect of the compounds is greater than the sum of their individual effects, and antagonistic interactions, where the combined effect is less. Understanding these interactions is crucial for guiding future research into potential combination therapies.
Currently, publicly available preclinical data on the specific synergistic or antagonistic interactions of this compound with other research compounds are not available. While the principles of drug synergy and antagonism are well-established in pharmacological research, no published in vitro or in vivo studies explicitly detail the effects of combining this compound with other named compounds.
General preclinical studies on drug interactions often utilize cell lines to observe the combined effects on cellular processes. For instance, research in areas like oncology has demonstrated that combining therapeutic agents can lead to enhanced efficacy. These studies have shown that some drug pairs exhibit strong synergistic effects, while others may have weakly synergistic or even antagonistic relationships depending on the specific cell line and genetic makeup. The success of combination therapies can vary significantly based on these complex interactions.
The assessment of synergy often involves mathematical models to analyze concentration-response data. These models help to differentiate true synergy from simple additive effects. In vivo studies in non-human models are also a critical step to validate in vitro findings and to understand how these interactions translate within a complex biological system.
As research into this compound progresses, it is anticipated that studies investigating its potential synergistic and antagonistic interactions with a range of other compounds will be conducted and published. Such data will be instrumental in defining the future direction of clinical development for this compound, potentially uncovering powerful combination strategies for various therapeutic applications.
Analytical Methodologies for Ampkinone and Its Biological Effects
Spectroscopic Techniques for Characterizing Molecular Interactions
Fluorescence Spectroscopy for Ligand-Target Binding Studies
No studies utilizing fluorescence spectroscopy to investigate the binding of Ampkinone (B560074) to its biological targets have been identified. This technique is often used to determine binding affinities and kinetics by monitoring changes in the fluorescence of either the ligand or the target molecule upon complex formation.
Nuclear Magnetic Resonance (NMR) for Conformational Changes in Target Proteins
There are no available NMR studies that describe the conformational changes in target proteins upon binding to this compound. NMR spectroscopy is a powerful method for observing structural changes in proteins at an atomic level, providing insights into the mechanism of action of a ligand.
Chromatographic and Mass Spectrometric Approaches for Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling in Research
No research has been published on the use of LC-MS for the metabolite profiling of this compound. This analytical approach is crucial for identifying and quantifying metabolites of a compound in biological samples.
Specific biotransformation products of this compound in any non-human system have not been reported in the scientific literature. Such studies are essential for understanding the metabolic fate of a compound.
Quantitative Proteomics for Global Phosphorylation Analysis
There is no data from quantitative proteomics studies to show how this compound affects global protein phosphorylation. This methodology is used to understand the downstream effects of a compound on cellular signaling pathways.
Imaging Techniques for Subcellular Localization and Cellular Dynamics
Modern imaging techniques are crucial for elucidating the mechanisms of action of bioactive compounds by visualizing their effects at the subcellular level. For this compound, an indirect activator of AMP-activated protein kinase (AMPK), these methods have been instrumental in observing the downstream consequences of its activity rather than its own subcellular distribution.
Confocal Microscopy for this compound Distribution in Cells
Confocal microscopy offers high-resolution optical imaging, which has been effectively used to study the cellular processes modulated by this compound. Research has not focused on visualizing the this compound molecule itself within the cell, but rather on using its known function as an AMPK activator to induce and observe specific cellular changes.
In studies of non-small cell lung cancer (NSCLC), confocal microscopy was employed to visualize the expression of phosphorylated AMPK (p-AMPK), a marker of AMPK activation. nih.gov While the primary focus was on the TRIM11 protein, this compound was used as a tool compound to confirm that agonist-induced AMPK activation could be visualized and measured at the cellular level. nih.gov
More direct applications involve tracking cellular metabolic activity. For instance, confocal microscopy has been used to image the uptake of fluorescent glucose probes in live cells and organisms. In studies utilizing the turn-on fluorescent bioprobe GluRho, this compound treatment was shown to significantly increase the probe's accumulation within MCF7 cancer cells and in Drosophila melanogaster larvae, which was visualized and quantified through confocal imaging. rsc.orgnih.gov This demonstrates the compound's effect on enhancing glucose transporter (GLUT) activity. rsc.orgnih.gov Similarly, in studies on zebrafish embryos, this compound was used to stimulate glucose uptake, with the resulting increase in intracellular glucose levels being detected by a fluorescent probe and imaged via confocal microscopy. acs.orgrsc.org These studies collectively highlight the utility of confocal microscopy in confirming the physiological effects of this compound on cellular metabolism.
Table 1: Application of Confocal Microscopy in this compound-Related Research
| Study Focus | Model System | Compound/Probe Used with this compound | Key Finding Visualized by Confocal Microscopy | Reference |
| Glucose Uptake Analysis | Zebrafish Embryos | Mc-CDBA (Fluorescent Glucose Probe) | Increased fluorescence in pancreas, liver, and intestine, indicating enhanced glucose levels post-Ampkinone treatment. | acs.orgrsc.org |
| Real-time Glucose Transport | MCF7 Cells, Drosophila | GluRho (Fluorescent Glucose Bioprobe) | Threefold increase in intracellular fluorescence, demonstrating this compound-induced enhancement of glucose uptake. | rsc.orgnih.gov |
| AMPK Pathway Activation | NSCLC Cells | p-AMPK Antibody | Visualized expression of phosphorylated AMPK, confirming pathway activation. | nih.gov |
Live-Cell Imaging for Real-time Monitoring of Cellular Responses
Live-cell imaging extends the capabilities of microscopy by allowing for the real-time observation of dynamic cellular processes. This is particularly valuable for understanding the kinetic effects of compounds like this compound. The real-time monitoring of the fluorescent glucose probe GluRho in live cells is a prime example of this application. rsc.org By capturing images over time, researchers can move beyond static endpoints to analyze the rate and magnitude of cellular responses to this compound.
This approach has been crucial in demonstrating how this compound sensitizes cells to changes in GLUT activity. nih.gov For example, experiments have shown that upon treatment with this compound, the uptake of the GluRho probe in live cells increases significantly compared to untreated controls, providing dynamic evidence of this compound's role as a glucose uptake enhancer. rsc.orgnih.govrsc.org The use of live imaging in transparent model organisms like zebrafish embryos further allows for the monitoring of metabolic responses within the context of a whole, living system. acs.orgrsc.org These techniques are essential for building a comprehensive understanding of the immediate and downstream cellular reactions following AMPK activation by this compound.
Computational Modeling and Simulation for Understanding this compound
Computational techniques provide powerful predictive tools to investigate the interactions of small molecules with their biological targets and to model their broader physiological effects. These in silico methods are vital for rational drug design and for understanding the complex mechanisms of action of compounds like this compound.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict how a ligand, such as this compound, might bind to the active site of its target protein and to simulate the stability of this interaction over time. researchgate.net While specific molecular docking or MD simulation studies detailing the binding of this compound to AMPK are not prominently available in the reviewed literature, these techniques are standard for analyzing AMPK activators.
For instance, molecular docking has been successfully used to model the binding affinity between the natural phytochemical atractylodin (B190633) and AMPK, revealing a strong interaction that corroborated experimental findings of AMPK activation. researchgate.net Similarly, docking studies have been performed for other compounds that act on pathways influenced by this compound. researchgate.net In research on glucose transport, molecular docking and MD simulations were used to analyze the interaction between the GluRho probe and the GLUT1 transporter, a pathway whose activity is enhanced by this compound. nih.gov These examples underscore the potential of in silico modeling to elucidate the precise binding mechanism of this compound with AMPK and its regulatory subunits, which is essential for understanding its function as an indirect activator that requires the upstream kinase LKB1. acs.org
Table 2: Representative Molecular Docking Applications for this compound-Related Pathways
| Compound | Protein Target | Simulation Type | Purpose | Reference |
| Atractylodin | AMPK | Molecular Docking | Predicted robust binding affinity, confirming its role as an AMPK activator. | researchgate.net |
| GluRho Probe | GLUT1 | Molecular Docking & MD | Analyzed binding and orientation of a fluorescent probe within the glucose transport channel. | nih.gov |
| Ursolic Acid (UA) | CEase / PL | Molecular Docking & MD | Confirmed binding to active sites and formation of stable complexes. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent and selective analogs.
A review of published literature did not identify specific QSAR studies conducted on this compound or its derivatives. However, the application of QSAR would be a logical next step in the optimization of this compound class. By synthesizing a library of this compound analogs and measuring their AMPK activation potential, a QSAR model could be developed. Such a model would correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. This predictive model could then be used to virtually screen new designs, prioritizing the synthesis of compounds predicted to have the highest activity, thereby accelerating the discovery of next-generation AMPK activators with improved therapeutic profiles.
Network Analysis of Biochemical Pathways Perturbed by this compound
Network analysis provides a systems-level view of the complex biochemical changes induced by a compound. Instead of focusing on a single target, it maps the interactions between multiple proteins, genes, and metabolites to understand the broader impact on cellular pathways.
The effects of this compound are known to extend beyond simple AMPK activation to influence adipogenesis, inflammation, lipolysis, and mitochondrial biogenesis. researchgate.netresearchgate.netresearchgate.net Network analysis is a suitable methodology to explore these complex interactions. For example, in studies where this compound was used as a tool to induce autophagy, techniques such as weighted gene co-expression network analysis (WGCNA) and protein-protein interaction (PPI) network analysis were employed to identify clusters of correlated genes and map the relationships between key proteins in the AMPK/ULK1 pathway. researchgate.net By integrating data from proteomics, transcriptomics, and metabolomics experiments from this compound-treated cells, a comprehensive network model could be constructed. This model would visualize the interconnected pathways perturbed by this compound, potentially revealing novel mechanisms of action or identifying biomarkers of its activity.
Lack of Publicly Available Research Hinders In Silico Analysis of this compound's Off-Target Interactions
A comprehensive search of scientific literature and databases has revealed a significant gap in the publicly available research concerning the chemical compound this compound. Specifically, no studies detailing the in silico prediction of its potential off-target interactions could be identified. As a result, a detailed analysis and generation of data tables on this specific topic, as requested, cannot be provided at this time.
The field of computational toxicology utilizes various in silico methodologies to forecast the potential interactions of chemical compounds with biological targets other than their intended ones. These methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, are crucial in early-stage drug discovery and chemical safety assessment to anticipate potential adverse effects.
These computational approaches rely on existing data regarding the compound's structure and known interactions of similar molecules. The absence of published research on this compound in this context means that the necessary inputs for such predictive models are not available in the public domain. Molecular docking studies, for instance, would require the three-dimensional structure of this compound to be virtually screened against a panel of known biological targets. Similarly, developing a QSAR model for off-target effects would necessitate a dataset of structurally related compounds with known activities, which does not appear to exist for this compound.
While the principles of in silico off-target prediction are well-established, their application is entirely dependent on the availability of specific data for the compound . Without dedicated computational studies on this compound, any discussion of its potential off-target interactions would be purely speculative and would not meet the standards of scientific accuracy.
Therefore, the section on "In Silico Prediction of Potential Off-Target Interactions in Research" for this compound remains an area for future investigation. As new research emerges, it may become possible to perform these computational analyses and shed light on the broader biological interaction profile of this compound.
Theoretical Frameworks and Conceptual Advancements Driven by Ampkinone Research
Contributions to the Understanding of AMPK Regulatory Networks
Ampkinone (B560074) has served as a valuable chemical probe for dissecting the intricate signaling cascades that govern AMPK activation and its subsequent downstream effects. Its indirect mechanism of action has been particularly informative in confirming the roles of upstream kinases and in observing the tissue-specific consequences of AMPK activation.
Research on this compound has substantiated the critical role of the upstream kinase LKB1 in the indirect activation of AMPK. Studies have demonstrated that this compound-mediated phosphorylation and activation of AMPK are dependent on the presence and activity of LKB1. This finding reinforces the LKB1-AMPK axis as a key pathway for cellular energy sensing. This compound stimulates the phosphorylation of AMPK at threonine 172, a key event for its activation, and this action requires functional LKB1. nih.govnih.gov While the primary upstream kinase identified in the context of this compound's action is LKB1, the compound's utility as a research tool continues to offer potential for uncovering more nuanced regulatory interactions within the AMPK signaling network. The activation of AMPK is a complex process that can also be initiated by other upstream kinases such as Ca2+/calmodulin-dependent protein kinase kinase-beta (CaMKKβ), and transforming growth factor-β-activated kinase 1 (TAK1). nih.gov
The systemic effects of this compound in preclinical models have provided a window into the tissue-specific roles of AMPK. The compound has been shown to stimulate AMPK phosphorylation in various cell lines, including those derived from muscle, fat, and liver tissues. nih.gov This broad activity spectrum has allowed for the observation of diverse downstream metabolic effects.
The downstream consequences of AMPK activation are multifaceted, as summarized in the table below, reflecting the central role of this kinase as a master regulator of metabolism.
| Metabolic Process | Downstream Target/Pathway | Effect of AMPK Activation |
| Glucose Metabolism | Glucose Transporter Type 4 (GLUT4) | Increased translocation to the plasma membrane, enhancing glucose uptake. |
| Lipid Metabolism | Acetyl-CoA Carboxylase (ACC) | Phosphorylation and inhibition, leading to decreased fatty acid synthesis and increased fatty acid oxidation. nih.gov |
| Protein Synthesis | Mammalian Target of Rapamycin (B549165) (mTOR) | Inhibition, resulting in a decrease in energy-consuming protein synthesis. |
| Mitochondrial Biogenesis | Peroxisome proliferator-activated receptor-gamma coactivator (PGC-1α) | Activation, leading to the formation of new mitochondria. |
Refinement of Structure-Activity Relationship Principles for AMPK Modulators
The chemical structure of this compound and its biological activity have contributed to the ongoing refinement of structure-activity relationship (SAR) principles for the design of new AMPK modulators. As an indirect activator, its structural features provide clues for developing compounds that can modulate AMPK activity without directly interacting with the enzyme's catalytic or allosteric sites.
This compound is characterized by a benzopyran substructure, which has been described as a "privileged" scaffold in medicinal chemistry. nih.govnih.gov This suggests that the benzopyran core is a key pharmacophoric element for its biological activity. The specific substitutions and their spatial arrangement on this scaffold are crucial for its ability to indirectly activate AMPK. While a detailed SAR study of this compound analogues is not extensively available in the public domain, its discovery encourages the exploration of other benzopyran-containing compounds as potential AMPK modulators. The development of pharmacophore models for AMPK activators often includes features such as hydrogen bond donors and acceptors, and hydrophobic regions, which are present in the complex structure of this compound.
The heterogeneity of AMPK activation mechanisms presents a challenge for the development of predictive computational models. However, the characterization of structurally diverse activators, including this compound, enriches the datasets used for creating these models. Machine learning algorithms, such as random forests and deep neural networks, have been applied to large databases of AMPK-activating and non-activating compounds to develop predictive screening tools. researchgate.netsinobiological.com These models can help in the in silico screening of new chemical entities and natural product libraries to identify novel AMPK activators. The unique structural features of this compound can be incorporated into these models to improve their predictive power for compounds that act via similar indirect mechanisms.
Implications for Broader Biological Theories of Metabolism and Energy Homeostasis
The development and study of small-molecule AMPK activators like this compound have significant implications for our broader understanding of metabolism and energy homeostasis. These compounds serve as powerful tools to experimentally test and refine our theoretical models of how cellular and whole-body energy status is monitored and regulated.
By enabling the specific activation of the AMPK pathway, this compound allows researchers to probe the downstream consequences of this activation in a controlled manner. This helps to delineate the precise role of AMPK in a complex network of metabolic signaling pathways. For instance, the observation that this compound can produce anti-diabetic and anti-obesity effects in animal models provides direct evidence for the theory that pharmacological activation of AMPK is a viable strategy for treating metabolic syndrome. nih.govnih.gov This reinforces the concept of AMPK as a central node in the regulation of energy balance, with its activation leading to a coordinated response that enhances catabolic processes and suppresses anabolic pathways to restore cellular energy levels. The ability to modulate this key sensor with a compound like this compound aids in building a more comprehensive picture of the intricate interplay between nutrient availability, energy expenditure, and metabolic health.
Connecting this compound's Action to Cellular Energy Stress Responses
This compound is identified as a novel small molecule that indirectly activates AMP-activated protein kinase (AMPK). nih.gov AMPK is a crucial sensor of cellular energy status, playing a central role in the cellular response to metabolic stress. nih.govnih.gov The activation of AMPK is a key event in managing cellular energy homeostasis, particularly under conditions that deplete ATP and increase the AMP:ATP ratio. nih.gov
The mechanism by which this compound exerts its effects is intrinsically linked to the cellular energy stress response pathway mediated by AMPK. When cells experience energy stress, such as nutrient deprivation or pathological stimuli, the levels of AMP rise. nih.govnih.gov This increase in the AMP:ATP ratio is a primary signal for the activation of AMPK. nih.gov Research has shown that this compound stimulates the phosphorylation of AMPK, which is a critical step in its activation. nih.gov This activation of AMPK by this compound was observed to be dependent on the activity of LKB1, a known upstream kinase of AMPK. nih.gov
Once activated, AMPK initiates a cascade of events to restore cellular energy balance. It works to switch off ATP-consuming anabolic pathways while promoting ATP-producing catabolic processes. nih.gov This protective mechanism ensures that the available ATP is conserved for essential cellular functions, such as maintaining ion gradients, especially during periods of stress. nih.gov Therefore, this compound's ability to activate AMPK positions it as a compound that can trigger the cell's natural defense mechanism against energy depletion.
The connection between this compound and the cellular stress response is further solidified by the known downstream effects of AMPK activation. These include the phosphorylation and inactivation of key enzymes involved in biosynthetic pathways like sterol and fatty acid synthesis. nih.gov By activating AMPK, this compound can initiate these energy-conserving measures, effectively helping the cell to cope with metabolic stress.
Table 1: Research Findings on this compound and Cellular Energy Stress Response
| Finding | Description | Reference |
| AMPK Activation | This compound acts as an indirect activator of AMP-activated protein kinase (AMPK). | nih.gov |
| Phosphorylation | This compound stimulates the phosphorylation of AMPK in various cell lines. | nih.gov |
| Upstream Kinase | The activation of AMPK by this compound requires the activity of the upstream kinase LKB1. | nih.gov |
| Cellular Role of AMPK | AMPK is a central regulator of cellular energy homeostasis, activated by energy stress. | nih.gov |
| Protective Mechanism | Activated AMPK switches off biosynthetic pathways to conserve ATP during cellular stress. | nih.gov |
Understanding Metabolic Adaptations in Response to Compound Intervention
The intervention with this compound leads to significant metabolic adaptations, primarily through its activation of AMPK. nih.gov AMPK is a master regulator of metabolism, and its activation orchestrates a shift in cellular processes to enhance energy production and reduce energy consumption. nih.govnih.gov
One of the key metabolic adaptations observed with this compound treatment is the enhancement of glucose uptake in muscle cells. nih.gov This is a well-established consequence of AMPK activation, which facilitates the translocation of GLUT4 transporters to the plasma membrane, thereby increasing the transport of glucose into the cells for energy production through glycolysis. nih.gov
The metabolic adaptations driven by this compound's activation of AMPK are not limited to glucose and lipid metabolism. AMPK influences a wide array of metabolic pathways to restore energy balance. nih.gov It inhibits energy-consuming processes and stimulates energy-generating pathways, leading to a comprehensive metabolic reprogramming of the cell in response to the perceived energy stress induced by the compound. nih.gov This positions this compound as a compound that can induce beneficial metabolic shifts, particularly in the context of metabolic disorders.
Table 2: Metabolic Adaptations in Response to this compound Intervention
| Metabolic Process | Effect of this compound-Mediated AMPK Activation | Reference |
| Glucose Metabolism | Increased glucose uptake in muscle cells. | nih.gov |
| Lipid Metabolism | Inhibition of fatty acid synthesis and stimulation of fatty acid oxidation. | nih.gov |
| Body Composition | Reduction in total body weight and overall fat mass in diet-induced obese mice. | nih.gov |
| Cellular Energy Balance | Shifts metabolism towards ATP production and away from ATP consumption. | nih.govnih.gov |
Future Research Directions and Unanswered Questions
Exploration of Ampkinone's Effects on Novel Cellular Processes and Pathways
While the role of AMPK in energy homeostasis is well-established, its involvement in a wider array of cellular activities is becoming increasingly apparent. Future research on This compound (B560074) should pivot towards these non-canonical functions.
Uncovering Untapped Biological Roles Beyond Primary Metabolic Regulation
The activation of AMPK by this compound presents a valuable opportunity to explore its influence on less characterized, yet critical, cellular processes. As a key cellular energy sensor, AMPK is intricately linked to pathways that govern cell growth, proliferation, and stress resistance. Emerging evidence suggests that AMPK also plays a role in the DNA damage response, acting as a point of convergence for metabolic and genomic stress signals. Future studies could investigate whether this compound-mediated AMPK activation can influence cellular responses to genotoxic stress, potentially opening avenues for its use in contexts beyond metabolic diseases. Furthermore, AMPK signaling has been connected to the regulation of autophagy, a fundamental cellular process for recycling damaged organelles and proteins. Delving into whether this compound can modulate autophagy via AMPK activation could reveal new therapeutic possibilities for conditions where this process is dysregulated.
Investigating Potential Modulatory Effects on Other Kinase Systems
A crucial unanswered question is the selectivity of this compound. While it is known to activate AMPK indirectly, its potential "off-target" effects on other protein kinases remain largely unexplored. icr.ac.uk Comprehensive kinome profiling studies are necessary to determine the specificity of this compound. Such investigations could reveal whether this compound or its metabolites interact with other kinases, which could have both beneficial and detrimental implications. Uncovering a broader kinase interaction profile could lead to the repurposing of this compound for new therapeutic indications. Conversely, identifying undesirable off-target effects would be critical for guiding the development of more specific second-generation compounds. This line of inquiry is essential for a complete understanding of this compound's mechanism of action and for predicting its full range of physiological effects.
Development of Advanced Research Tools Based on this compound's Scaffold
The unique chemical structure of this compound provides a valuable scaffold for the development of sophisticated chemical biology tools to probe AMPK signaling and identify new cellular targets.
Synthesis of Photoreactive Probes for Target Identification
To definitively identify the direct and indirect binding partners of this compound within the cell, the synthesis of photoreactive probes is a promising strategy. These probes would incorporate a photoreactive group, such as a diazirine or benzophenone, into the this compound structure. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby molecules, effectively "tagging" them for subsequent identification by techniques like mass spectrometry. The design of such probes would require careful consideration of the this compound scaffold to ensure that the addition of the photoreactive moiety and a reporter tag (like biotin (B1667282) or an alkyne handle for click chemistry) does not significantly impair its biological activity. Successful development of these tools would provide an unbiased method to map the this compound interactome, potentially uncovering novel upstream regulators or downstream effectors of its signaling pathway.
Engineering Genetically Encoded Biosensors for AMPK Activity in Live Cells
To study the spatiotemporal dynamics of AMPK activation by this compound in living cells, the development of genetically encoded biosensors is a powerful approach. These biosensors, often based on Förster Resonance Energy Transfer (FRET), can provide real-time visualization of kinase activity in specific subcellular compartments. While general FRET-based AMPK biosensors exist, engineering sensors that are specifically responsive to conformational changes induced by this compound or similar compounds could offer more nuanced insights. Such a biosensor might consist of fluorescent proteins linked by a substrate peptide for AMPK and a phosphopeptide-binding domain. Upon AMPK activation by this compound, phosphorylation of the substrate would induce a conformational change, altering the FRET signal. These advanced tools would allow researchers to monitor the kinetics and localization of this compound-induced AMPK activity with high precision, providing a deeper understanding of its cellular mechanism of action.
Integration of Multi-Omics Approaches in this compound Research
To achieve a holistic understanding of the cellular response to this compound, future research must integrate various "omics" technologies. nih.govnih.gov A systems biology approach will be crucial for constructing a comprehensive picture of the molecular changes induced by this compound. wikipedia.org
Genomics and Transcriptomics to Map Gene Expression Changes
The advent of high-throughput sequencing technologies provides a powerful avenue to explore how this compound may alter the genetic landscape of neuronal cells. utmb.eduresearchgate.net Future studies employing genomics and transcriptomics will be crucial in identifying the full spectrum of genes and regulatory networks that are influenced by the modulation of AMPA receptors. nih.gov This could involve techniques like RNA-sequencing (RNA-seq) to create a comprehensive profile of the transcriptome in response to this compound exposure. mdpi.comnih.gov
Such studies could pinpoint specific genes whose expression is either up- or down-regulated, offering clues into the downstream signaling pathways affected by this compound. For instance, researchers could investigate changes in the expression of genes related to synaptic plasticity, neurotrophic factors, or inflammatory responses. nih.govmdpi.com This approach has the potential to uncover novel therapeutic targets and provide a more detailed understanding of the molecular underpinnings of this compound's effects. nih.gov
Table 1: Potential Gene Categories for Transcriptomic Analysis in this compound Research
| Gene Category | Potential Role in this compound's Mechanism of Action | Example Genes |
| Synaptic Plasticity | Modulation of long-term potentiation (LTP) and long-term depression (LTD). | GRIA1, GRIA2, CAMK2A, CREB1 |
| Neurotrophic Factors | Promotion of neuronal survival and growth. | BDNF, NGF, NTF3 |
| Inflammatory Pathways | Regulation of neuroinflammation. | TNF, IL1B, NFKB1 |
| Immediate Early Genes | Markers of neuronal activity. | FOS, JUN, ARC |
Proteomics and Metabolomics to Uncover Global Biochemical Shifts
To complement genomic and transcriptomic data, proteomics and metabolomics offer a direct window into the functional consequences of this compound's activity at the cellular level. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov These "omics" technologies can identify and quantify changes in the entire set of proteins (proteome) and small-molecule metabolites (metabolome), providing a snapshot of the biochemical state of a cell or tissue. nih.govfrontiersin.org
Mass spectrometry-based proteomics can reveal alterations in protein expression and post-translational modifications that are not apparent from genomic data alone. researchgate.net This could be instrumental in understanding how this compound influences protein networks involved in neurotransmission and cellular signaling. researchgate.net Similarly, metabolomic analysis can identify shifts in metabolic pathways, such as energy metabolism or neurotransmitter synthesis, that may be impacted by enhanced AMPA receptor activity. nih.gov Integrating these multi-omics datasets will be key to constructing a comprehensive model of this compound's biological effects. researchgate.net
Addressing Limitations in Current Research Methodologies for this compound Studies
While significant strides have been made in understanding AMPA receptor modulators, several methodological limitations need to be addressed to advance the study of compounds like this compound. nih.govnih.gov
Refinement of In Vitro Models to Better Mimic In Vivo Environments
Traditional in vitro models, while useful for initial screening, often lack the complexity of the in vivo environment. nih.gov Future research will benefit from the development and application of more sophisticated models, such as 3D brain organoids and "organ-on-a-chip" technologies. frontiersin.orgscitechdaily.comnewcellsbiotech.co.ukyoutube.com These models can better recapitulate the cellular diversity and intricate synaptic connections of the brain, providing a more physiologically relevant platform for studying this compound's effects. nih.govfrontiersin.org The use of human-induced pluripotent stem cells (iPSCs) to generate these models can also offer patient-specific insights into the therapeutic potential and variability of response to this compound. frontiersin.org
Table 2: Comparison of In Vitro Models for this compound Research
| Model Type | Advantages | Limitations |
| 2D Cell Culture | High-throughput, cost-effective | Lacks physiological architecture |
| Brain Slices | Preserves local circuitry | Limited viability, acute preparation |
| 3D Organoids | Self-assembles into brain-like structures, patient-specific potential with iPSCs | Variability, lack of vascularization |
| Organ-on-a-Chip | Mimics microenvironment, allows for fluid flow | Complex fabrication, lower throughput |
Enhancing Specificity and Sensitivity of Analytical Techniques for this compound Detection
The accurate detection and quantification of this compound and its metabolites in biological samples are crucial for pharmacokinetic and pharmacodynamic studies. Future efforts should focus on developing and refining analytical techniques with enhanced specificity and sensitivity. nih.gov Advanced mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for this purpose. researchgate.netresearchgate.netchromatographyonline.com The development of novel analytical methods will be essential for precise measurements in complex biological matrices like brain tissue and cerebrospinal fluid, enabling a more accurate characterization of this compound's distribution and fate in the body. nih.gov
Conceptual Expansion of this compound's Role as a Research Probe
Beyond its potential as a therapeutic agent, this compound can serve as a valuable research tool to probe the fundamental mechanisms of synaptic transmission and plasticity. nih.govwikipedia.org
Utilization in Understanding Complex Disease Pathogenesis in Preclinical Models
This compound can be utilized in various preclinical models of neurological and psychiatric disorders to investigate the role of AMPA receptor dysfunction in disease pathogenesis. nih.govrsc.orgmdpi.com By selectively modulating AMPA receptor activity, researchers can explore how this impacts synaptic deficits, neuronal viability, and behavioral outcomes in models of conditions such as Alzheimer's disease, schizophrenia, and depression. wikipedia.orgrsc.org This approach can help to validate the AMPA receptor as a therapeutic target for these disorders and provide insights into the specific aspects of pathophysiology that are sensitive to this type of modulation. nih.govmdpi.com The use of this compound as a research probe will undoubtedly contribute to a deeper understanding of the intricate role of glutamatergic signaling in brain health and disease. nih.gov
Contributions to the Development of New Theoretical Frameworks in Biochemistry and Molecular Biology
The discovery and characterization of this compound have contributed to the refinement of existing theoretical frameworks in biochemistry and molecular biology, particularly concerning the intricate regulation of cellular energy sensing and metabolic control. The study of this compound has provided a valuable chemical tool to probe the nuances of the LKB1-AMPK signaling pathway, which is central to maintaining energy homeostasis. nih.govnih.gov
The development of specific, indirect AMPK activators like this compound allows researchers to dissect the complex downstream effects of AMPK activation in a controlled manner. This helps to validate and expand our understanding of AMPK's role as a critical node in the cellular signaling network that governs a wide array of processes, from glucose and lipid metabolism to the regulation of cell growth and autophagy. nih.gov By observing the specific cellular responses to this compound, scientists can further elucidate the tissue-specific functions of the various AMPK isoforms and their substrates. researchgate.netcornell.edu
Moreover, the LKB1-dependency of this compound's action reinforces the theoretical model of LKB1 as a master upstream kinase for AMPK. nih.govnih.gov The ability to selectively activate this particular axis of the AMPK pathway, without directly interacting with the AMPK enzyme itself, provides a more nuanced approach to studying this signaling cascade compared to broader metabolic stressors. This specificity is crucial for building more detailed and accurate models of how cellular energy status is translated into specific physiological outcomes. The ongoing research with compounds like this compound is instrumental in shaping a more comprehensive understanding of the molecular mechanisms that underpin metabolic health and disease. nih.govnih.gov
Detailed Research Findings
Research has demonstrated that this compound functions as an indirect activator of AMP-activated protein kinase (AMPK). nih.gov Its mechanism of action is dependent on the upstream serine/threonine kinase LKB1. nih.gov Studies have shown that this compound stimulates the phosphorylation of AMPK at threonine 172 in the activation loop of the catalytic α-subunit, a critical step for its activation. nih.gov This LKB1-dependent activation of AMPK by this compound has been observed in various cell lines. nih.gov
The functional consequence of this compound-mediated AMPK activation is an increase in cellular glucose uptake. In muscle cells, the activation of AMPK by this compound has been shown to enhance the transport of glucose into the cells. nih.gov This is a key finding, as impaired glucose uptake is a hallmark of metabolic diseases such as type 2 diabetes.
Below is a data table summarizing the key research findings on this compound from preclinical studies.
| Parameter | Observation in Preclinical Models | Reference |
| AMPK Phosphorylation | Increased phosphorylation at Thr172 | nih.gov |
| LKB1-Dependence | Activation of AMPK requires LKB1 activity | nih.gov |
| Glucose Uptake | Increased in muscle cells | nih.gov |
| Body Weight | Significantly reduced in diet-induced obese mice | nih.gov |
| Fat Mass | Significantly reduced in diet-induced obese mice | nih.gov |
| Metabolic Abnormalities | Effectively improved in diet-induced obese mice | nih.gov |
Q & A
Q. What is the mechanism of Ampkinone in activating AMPK, and how does this differ from direct activators?
this compound indirectly activates AMPK by promoting phosphorylation at Thr172, a critical residue for AMPK’s catalytic activity . Unlike direct activators (e.g., AICAR), this compound does not mimic AMP binding but modulates upstream regulators, making it useful for studying AMPK signaling in contexts where metabolic stress is not the primary variable . Researchers should validate activation via Western blotting for phosphorylated AMPKα (Thr172) and downstream targets like ACC.
Q. How do I select an appropriate in vitro model to study this compound’s effects on endothelial glycocalyx integrity?
Human umbilical vein endothelial cells (HUVECs) exposed to low shear stress (LSS) are a validated model. This compound (10–20 µM) mitigates LSS-induced glycocalyx degradation by restoring AMPK activity, as shown by reduced hyaluronic acid (HA) loss and preserved glycocalyx thickness . Include controls with AMPK inhibitors (e.g., Compound C) to confirm specificity.
Advanced Research Questions
Q. How can contradictory data on AMPK activation by this compound across cell types be resolved methodologically?
Contradictions often arise from isoform-specific AMPK responses (α1 vs. α2) or variations in cellular energy states. For example, in HUVECs, this compound rescues LSS-induced AMPK inactivation, but in cancer cells, its effects may depend on baseline AMP:ATP ratios . To address this:
Q. What experimental design optimizes the study of this compound’s synergy with other signaling pathways (e.g., NHE1 inhibition)?
Co-treatment with NHE1 inhibitors (e.g., cariporide) enhances this compound’s protective effects on glycocalyx integrity under LSS . A factorial design is recommended:
| Variable | Levels | Measurement Outcome |
|---|---|---|
| This compound | 0 µM, 10 µM, 20 µM | Glycocalyx thickness (nm) |
| Cariporide | 0 µM, 5 µM | HA expression (fluorescence) |
| Shear Stress | Static vs. LSS (2 dyn/cm²) | Phospho-AMPKα (Thr172) levels |
Analyze interactions via two-way ANOVA and post hoc tests.
Q. How should researchers quantify and interpret glycocalyx damage in this compound studies?
Key metrics include:
- HA Expression : Use fluorescently labeled HA-binding protein (HABP) and confocal microscopy .
- Glycocalyx Thickness : Measure via electron microscopy or atomic force microscopy.
- Functional Readouts : Assess endothelial permeability (e.g., FITC-dextran leakage). Normalize data to static conditions and report fold changes relative to untreated LSS controls .
Methodological and Analytical Considerations
Q. What are best practices for reconciling conflicting dose-response data for this compound?
Discrepancies in EC50 values (e.g., 4.3 µM in some studies vs. 10–20 µM in others) may reflect cell-type specificity or assay conditions . To standardize:
- Pre-treat cells in serum-free media for 2 hours to stabilize energy states.
- Use a luciferase-based ATP assay to correlate AMPK activation with cellular energetics.
- Include positive controls (e.g., metformin for AMPK activation) and negative controls (AMPK siRNA).
Q. How can researchers integrate this compound into longitudinal studies of metabolic adaptation?
For chronic AMPK activation studies:
- Use pulsatile treatment (e.g., 6-hour exposure/day) to avoid compensatory mechanisms.
- Monitor mitochondrial biogenesis (PGC-1α levels) and autophagy flux (LC3-II/I ratio) .
- Pair with metabolomics (GC-MS or LC-MS) to profile ATP, NAD+, and acetyl-CoA levels.
Data Interpretation and Reporting
Q. What statistical approaches are critical for analyzing this compound’s effects in multi-omics studies?
- Pathway Enrichment : Use tools like GSEA or MetaboAnalyst to identify AMPK-regulated pathways.
- Network Analysis : Construct interaction networks (e.g., STRING) to map this compound’s indirect targets.
- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction for high-throughput data.
Q. How should researchers address potential off-target effects of this compound?
- Perform kinome-wide profiling (e.g., KinomeScan) to exclude non-AMPK targets.
- Validate findings with orthogonal AMPK activators/inhibitors.
- Use CRISPR-Cas9 AMPKα1/α2 double-knockout cells as a specificity control .
Ethical and Reproducibility Guidelines
- Data Sharing : Deposit raw microscopy images and metabolomics data in repositories like Figshare or Zenodo .
- Reagent Validation : Certify this compound purity (>98% via HPLC) and stability (store at -20°C in DMSO, avoid freeze-thaw cycles) .
- Conflict of Interest : Disclose funding sources (e.g., supplier collaborations) per ICMJE guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
